![molecular formula C17H11Cl2N5S B2697108 6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896019-67-3](/img/structure/B2697108.png)

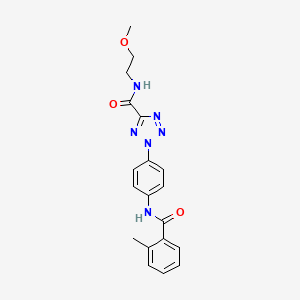

6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class of compounds . These compounds are known to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been synthesized by condensing 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with various 3-substituted-pyrazole-4-carboxylic acids .Scientific Research Applications

Synthesis and Characterization

- Pyridazine derivatives, including variations of the specified compound, have been synthesized and characterized for their molecular structures using NMR, IR, mass spectral studies, and X-ray diffraction. These compounds demonstrate significant biological properties, such as anti-tumor and anti-inflammatory activity. Density Functional Theory (DFT) calculations are employed to determine various quantum chemical parameters of these compounds (Sallam et al., 2021).

- Another study conducted similar synthesis and characterization processes on related pyridazine analogs, which are noted for their pharmaceutical importance in medicinal chemistry. These studies involve the synthesis of complex compounds followed by structural analysis through X-ray diffraction and DFT calculations (Sallam et al., 2021).

Pharmacological Potential

- Some derivatives of triazolo-pyridazine have been evaluated for their potential as anti-diabetic medications. The study focused on their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, indicating their potential in developing new anti-diabetic drugs (Bindu et al., 2019).

Antimicrobial and Antifungal Activities

- Various derivatives of triazolo[4,3-b]pyridazine have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown potential as effective agents in combating microbial infections (Raval & Desai, 2005).

- Another study synthesized [1,2,4]triazolo[4,3-a]pyridines using iodine(III)-mediated oxidative cyclization and evaluated their antimicrobial activities, demonstrating their potential as antimicrobial agents (Prakash et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also involve the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Mechanism of Action

Target of Action

The compound “6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of triazolopyridazines. Compounds in this class often exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities .

Biochemical Pathways

Based on the pharmacological activities of related compounds, it could potentially affect a variety of pathways related to cell growth, inflammation, oxidation, viral replication, and tubercular infection .

Result of Action

Based on the pharmacological activities of related compounds, it could potentially have effects such as inhibiting cell growth, reducing inflammation, neutralizing oxidative radicals, inhibiting viral replication, and killing tubercular bacteria .

properties

IUPAC Name |

6-[(3,4-dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N5S/c18-12-5-4-11(9-13(12)19)10-25-16-7-6-15-21-22-17(24(15)23-16)14-3-1-2-8-20-14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEWZUVMAXPRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-Chloro-phenyl)-1-(2-methoxyethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2697025.png)

![(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2697028.png)

![2-(2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B2697035.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2697043.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2697044.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697048.png)